

Application Notes and Protocols for BMS-986235 in Macrophage Phagocytosis Assays

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Compound of Interest		
Compound Name:	BMS-986235	
Cat. No.:	B6171950	Get Quote

Introduction

BMS-986235 is a potent and selective agonist of the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor involved in modulating the inflammatory response.[1][2][3][4][5] Contrary to functioning as an inhibitor, **BMS-986235** actively promotes the resolution of inflammation, in part by stimulating macrophage phagocytosis.[1][3][6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of **BMS-986235** in macrophage phagocytosis assays to evaluate its pro-phagocytic and pro-resolution activities.

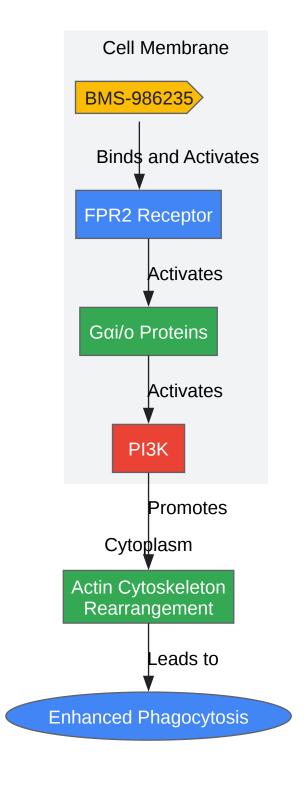
FPR2 activation by agonists like **BMS-986235** is a key signaling pathway in the resolution phase of inflammation, leading to enhanced clearance of apoptotic cells and pathogens by macrophages.[6][7] This is distinct from the role of Colony-Stimulating Factor 1 Receptor (CSF1R), where inhibition can lead to a reduction in macrophage numbers and suppress phagocytosis in some contexts.[8][9] Understanding the stimulatory effect of **BMS-986235** on phagocytosis is crucial for investigating its therapeutic potential in conditions characterized by unresolved inflammation.[3][6]

Mechanism of Action: FPR2-Mediated Phagocytosis

BMS-986235 selectively binds to and activates FPR2.[2][4] This activation initiates a signaling cascade that enhances the phagocytic capacity of macrophages. The process generally involves G-protein coupling, downstream signaling through pathways such as PI3K, and



ultimately leads to cytoskeletal rearrangements necessary for engulfing target particles. This pro-resolution phenotype is critical for tissue homeostasis and repair.[6][10][11]



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Caption: Simplified signaling pathway of BMS-986235 via FPR2 activation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **BMS-986235**, essential for designing and interpreting phagocytosis assays.



Parameter	Species	Value	Description	Reference
EC50	Human (hFPR2)	0.41 nM	The concentration of BMS-986235 that elicits a half-maximal response at the human FPR2 receptor.	[2][5]
EC50	Mouse (mFPR2)	3.4 nM	The concentration of BMS-986235 that elicits a half-maximal response at the mouse FPR2 receptor.	[2][5]
EC50	Mouse Peritoneal Macrophages	< 1 nM - 2 nM	The concentration of BMS-986235 that induces a half-maximal phagocytic response in mouse peritoneal macrophages.	[2]
IC50	Human (hFPR1)	2800 nM	The concentration of BMS-986235 that inhibits the human FPR1 receptor by 50%, indicating high selectivity for FPR2.	[2]



Experimental Protocols

Protocol 1: In Vitro Macrophage Phagocytosis Assay Using pH-sensitive Fluorescent Particles

This protocol provides a method to quantify the effect of **BMS-986235** on the phagocytosis of opsonized particles by a macrophage cell line (e.g., THP-1) or primary macrophages.

Materials:

- Macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs).
- BMS-986235 (stock solution in DMSO).
- pH-sensitive fluorescent bioparticles (e.g., pHrodo™ Zymosan or E. coli BioParticles™).
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
- Complete RPMI-1640 or DMEM medium.
- Black, clear-bottom 96-well plates.
- Fluorescence plate reader.

Methodology:

- Macrophage Preparation:
 - THP-1 Cells: Seed THP-1 monocytes at 5 x 10⁵ cells/mL in a 6-well plate. Differentiate into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubating for 48 hours.[12] Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the assay.[12]
 - Primary BMDMs: Isolate bone marrow from mice and culture in complete DMEM supplemented with M-CSF (50 ng/mL) for 7 days to differentiate into macrophages.[12][13]
- Assay Procedure:

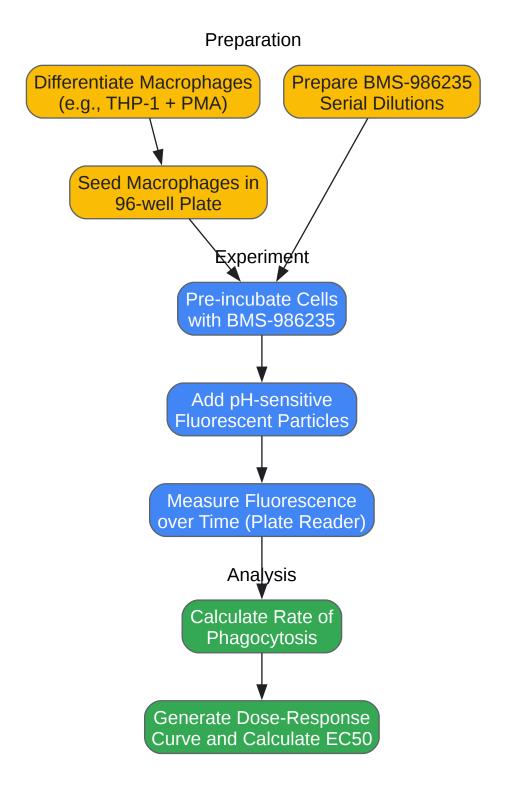


- \circ Harvest the differentiated macrophages and seed them into a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight.
- Prepare serial dilutions of BMS-986235 in complete medium. A suggested concentration range is 0.01 nM to 100 nM to capture the full dose-response curve. Include a vehicle control (DMSO) and a positive control if available.
- Carefully remove the medium from the wells and add 100 μL of the BMS-986235 dilutions or control solutions. Pre-incubate the cells for 15-30 minutes at 37°C.[2]
- During the pre-incubation, re-suspend the pH-sensitive fluorescent bioparticles according to the manufacturer's instructions.
- Add 20 μL of the bioparticle suspension to each well.
- Immediately place the plate into a fluorescence plate reader equipped with an environmental chamber (37°C, 5% CO₂).
- Measure fluorescence intensity (e.g., Ex/Em ~560/585 nm for pHrodo™ Red) every 5-10 minutes for a total of 90-120 minutes.

Data Analysis:

- Subtract the background fluorescence from wells containing bioparticles but no cells.
- Plot the fluorescence intensity over time for each concentration of BMS-986235.
- The rate of increase in fluorescence, which corresponds to the rate of phagocytosis and subsequent acidification of the phagosome, can be calculated from the slope of the linear phase of the curve.
- Generate a dose-response curve by plotting the rate of phagocytosis against the log concentration of BMS-986235 to determine the EC₅₀.





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Caption: Workflow for the in vitro macrophage phagocytosis assay.



Protocol 2: Flow Cytometry-Based Phagocytosis Assay

This protocol allows for the quantification of phagocytosis on a single-cell level, providing data on the percentage of phagocytic cells and the number of particles engulfed per cell.

Materials:

- Differentiated macrophages (as in Protocol 1).
- Fluorescently labeled target cells (e.g., CFSE-labeled apoptotic cells) or fluorescent beads.
- BMS-986235.
- Trypan Blue or other quenching solution.
- FACS buffer (PBS + 2% FBS).
- · Flow cytometer.

Methodology:

- Preparation:
 - Prepare macrophages in a 6-well plate as described in Protocol 1.
 - Prepare target particles:
 - Apoptotic Cells: Induce apoptosis in a cell line (e.g., Jurkat) via UV irradiation or staurosporine treatment. Stain the cells with a fluorescent dye like CFSE.
 - Beads: Use commercially available fluorescent microspheres.
 - Prepare serial dilutions of BMS-986235 in complete medium.
- Co-incubation:
 - Pre-treat macrophages with BMS-986235 dilutions or vehicle control for 15-30 minutes.



- Add the fluorescent target particles to the macrophages at a specific effector-to-target ratio (e.g., 1:5).
- Incubate for 1-2 hours at 37°C to allow phagocytosis to occur.
- Sample Processing:
 - Gently wash the wells with cold PBS to remove non-ingested particles.
 - Add Trypan Blue solution for 1-2 minutes to quench the fluorescence of any particles that are attached to the outside of the macrophages but not fully engulfed.
 - Wash the cells again with cold PBS.
 - Detach the macrophages using a gentle cell scraper or TrypLE.
 - Resuspend the cells in FACS buffer.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Gate on the macrophage population based on forward and side scatter.
 - Quantify the percentage of fluorescently positive macrophages (phagocytic cells) and the mean fluorescence intensity (MFI) of this population, which correlates with the number of engulfed particles.

Conclusion

BMS-986235 is a selective FPR2 agonist that enhances macrophage phagocytosis, a key process in the resolution of inflammation. The protocols outlined above provide robust methods for quantifying the pro-phagocytic activity of **BMS-986235** in vitro. Accurate characterization of this activity is essential for understanding its therapeutic potential and mechanism of action in inflammatory diseases and tissue repair. Researchers should note the stimulatory nature of this compound, which contrasts with the inhibitory effects often associated with receptor tyrosine kinase inhibitors in the same therapeutic space.



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